molecular formula C12H14N4O2 B451699 N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-furohydrazide

N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-furohydrazide

Cat. No.: B451699
M. Wt: 246.27g/mol
InChI Key: HGEMHQLEZQWHRL-MLPAPPSSSA-N
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Description

N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylfuran-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, it can interact with cellular proteins and DNA, leading to the disruption of cellular processes and inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to its specific combination of the pyrazole and furan rings, which imparts distinct chemical and biological properties. This unique structure allows it to form stable metal complexes and exhibit significant biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27g/mol

IUPAC Name

N-[(Z)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C12H14N4O2/c1-8-10(7-14-16(8)3)6-13-15-12(17)11-4-5-18-9(11)2/h4-7H,1-3H3,(H,15,17)/b13-6-

InChI Key

HGEMHQLEZQWHRL-MLPAPPSSSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=N\NC(=O)C2=C(OC=C2)C

SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=C(OC=C2)C

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=C(OC=C2)C

Origin of Product

United States

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